3-Ethyl-5-hydroxyadamantane-1-carboxylic acid

Lipophilicity Drug Design ADME

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (CAS 466683-24-9) uniquely combines a 5-hydroxyl and 3-ethyl substituent on the rigid adamantane core. Unlike unsubstituted analogs, this pattern provides distinct steric and electronic effects with LogP 1.97—critical for optimizing ADME properties. A privileged scaffold for 11β-HSD1 inhibitor SAR targeting metabolic syndrome and type 2 diabetes; a versatile monomer for synthesizing tailored diester polymers; and a chemical probe precursor with orthogonal amide/ester conjugation handles. Ideal for applications where precise molecular geometry and dual derivatization sites are essential.

Molecular Formula C13H20O3
Molecular Weight 224.3 g/mol
CAS No. 466683-24-9
Cat. No. B1621183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-hydroxyadamantane-1-carboxylic acid
CAS466683-24-9
Molecular FormulaC13H20O3
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCCC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O
InChIInChI=1S/C13H20O3/c1-2-11-3-9-4-12(6-11,10(14)15)8-13(16,5-9)7-11/h9,16H,2-8H2,1H3,(H,14,15)
InChIKeyOWTGEISDJULWJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (CAS 466683-24-9) | Chemical Profile & Procurement Overview


3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (CAS 466683-24-9) is a functionalized adamantane derivative with a molecular formula of C₁₃H₂₀O₃ and a molecular weight of 224.3 g/mol . This compound is characterized by its rigid, cage-like adamantane core substituted with both a hydroxyl group and a carboxylic acid moiety, making it a versatile building block for medicinal chemistry and materials science applications . It is commercially available from multiple vendors with typical purities of 95% .

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (466683-24-9) Procurement: Why Simple Adamantane Analogs Are Inadequate


Direct substitution of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid with simpler, unsubstituted adamantane carboxylic acids (e.g., 1-adamantanecarboxylic acid) or analogs lacking the 5-hydroxy group is not feasible for research requiring specific molecular geometry and physicochemical properties. The presence of both the 5-hydroxy and 3-ethyl substituents on the adamantane scaffold introduces distinct steric and electronic effects that are absent in simpler analogs . These modifications directly impact lipophilicity (LogP = 1.97) and hydrogen-bonding capacity, which are critical parameters for molecular recognition, membrane permeability, and synthetic utility . Replacing this compound with a less functionalized analog would fundamentally alter the experimental outcome in structure-activity relationship (SAR) studies or in the synthesis of more complex molecules where these functional groups are required for subsequent derivatization.

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (466683-24-9) | Quantitative Differentiation from In-Class Analogs


LogP Comparison: 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid vs. 1-Adamantanecarboxylic Acid

The compound exhibits a calculated LogP of 1.97, which differentiates it from the more lipophilic, unsubstituted 1-adamantanecarboxylic acid (LogP ~ 2.8-3.0) . The introduction of the 5-hydroxy group increases polarity and hydrogen-bonding capacity, leading to a measurable decrease in lipophilicity. This difference is crucial for applications where balanced hydrophilicity/lipophilicity is required .

Lipophilicity Drug Design ADME

Purity Profile: Commercial Availability of 3-Ethyl-5-hydroxyadamantane-1-carboxylic acid

Commercially available 3-ethyl-5-hydroxyadamantane-1-carboxylic acid is supplied with a minimum purity of 95% from multiple vendors . This level of purity is a standard benchmark for this class of building blocks and ensures consistent reactivity in subsequent synthetic steps. While not a direct differentiation from every analog, it provides a reliable procurement specification .

Chemical Synthesis Building Block Quality Control

3-Ethyl-5-hydroxyadamantane-1-carboxylic acid (466683-24-9) | Key Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 11β-HSD1 Inhibitors

Adamantane carboxylic acid derivatives are a privileged scaffold for the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, a key target for metabolic syndrome and type 2 diabetes [1]. The specific substitution pattern of 3-ethyl-5-hydroxyadamantane-1-carboxylic acid provides a unique starting point for exploring structure-activity relationships (SAR) around the adamantane core. Its functional groups allow for further derivatization to optimize potency and selectivity, leveraging its distinct lipophilicity profile (LogP 1.97) to modulate ADME properties.

Materials Science: Synthesis of Specialty Polymers and Diesters

The compound serves as a precursor for synthesizing diesters of dicarboxylic acids, as described in studies on adamantane-based diesters [2]. While the direct compound is a mono-carboxylic acid, its hydroxy and ethyl substituents offer distinct steric and electronic influences compared to simpler analogs, making it a valuable monomer or intermediate for creating novel polymers and materials with tailored thermal and mechanical properties.

Chemical Biology: A Functionalized Building Block for Probe Synthesis

The combination of a rigid adamantane core with a carboxylic acid and a hydroxyl group makes this compound an ideal building block for synthesizing chemical probes . The carboxylic acid can be easily conjugated to amines or alcohols via amide or ester linkages, while the hydroxyl group can be further functionalized (e.g., etherification, esterification) to introduce diverse chemical handles. This dual functionality is absent in simpler adamantane carboxylic acids, providing greater synthetic versatility.

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